2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
2,4-Dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrimidine derivative, the introduction of a propyl group and subsequent oxidation steps can yield the desired compound. Reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions, reduce waste, and improve overall production rates.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to
Biological Activity
2,4-Dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS Number: 929972-72-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound is characterized by a pyrido-pyrimidine framework, which is known for its diverse biological activities. The molecular formula is C11H11N3O4, and its IUPAC name is 2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 249.23 g/mol |
Melting Point | 244-245 °C |
Purity | 95% |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition.
Anticancer Properties
Recent investigations into the anticancer potential of pyrido-pyrimidine derivatives suggest that they may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. Specific studies have highlighted the ability of these compounds to inhibit tumor growth in vitro and in vivo models.
Enzyme Inhibition
Pyrido[2,3-d]pyrimidines are also recognized for their ability to inhibit key enzymes involved in metabolic pathways. For example:
- Dihydroorotate dehydrogenase (DHODH) : Inhibition of this enzyme can lead to reduced pyrimidine synthesis and has implications in treating autoimmune diseases.
- Aldose reductase : Compounds with similar structures have shown promise in managing diabetic complications by inhibiting this enzyme.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various pyrido-pyrimidine derivatives against a panel of bacteria and fungi. The results indicated that modifications at the 6-carboxylic acid position significantly enhanced antimicrobial activity.
Study 2: Anticancer Activity
In a preclinical trial reported in Cancer Research, a derivative of this compound was tested on human cancer cell lines. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.
Properties
IUPAC Name |
2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-2-3-14-8-7(9(15)13-11(14)18)4-6(5-12-8)10(16)17/h4-5H,2-3H2,1H3,(H,16,17)(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWLKGSAWHMFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=N2)C(=O)O)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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